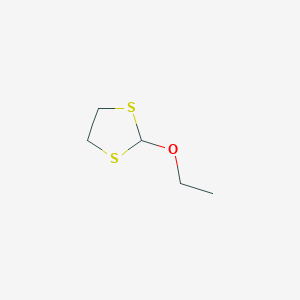

2-Ethoxy-1,3-dithiolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

65225-59-4 |

|---|---|

Molecular Formula |

C5H10OS2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

2-ethoxy-1,3-dithiolane |

InChI |

InChI=1S/C5H10OS2/c1-2-6-5-7-3-4-8-5/h5H,2-4H2,1H3 |

InChI Key |

HSBIVNAAMSNAGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1SCCS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-1,3-dithiolane: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties and synthesis of 2-Ethoxy-1,3-dithiolane, a heterocyclic organic compound. The information is curated for professionals in research and development who require precise data and methodologies.

Core Physical Properties

| Property | Value | Conditions |

| Boiling Point | 103-103.5 °C | 15 mmHg |

| Density | Not available in cited literature | - |

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is based on the transesterification reaction described by Tanimoto, Miyake, and Okano.

Materials and Reagents:

-

1,2-Ethanedithiol

-

Ethyl orthoformate

-

Acetic acid (catalyst)

Procedure:

-

Combine 23.5 grams (0.25 moles) of 1,2-ethanedithiol with 37.1 grams (0.25 moles) of ethyl orthoformate.

-

Add 0.6 grams of acetic acid to the mixture to catalyze the reaction.

-

The reaction proceeds via transesterification, yielding this compound.

-

The final product is isolated, resulting in a 30% yield, which corresponds to 11.2 grams of this compound.

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward, single-step process involving the reaction of two primary reagents in the presence of an acid catalyst.

Caption: Synthesis of this compound.

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Ethoxy-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethoxy-1,3-dithiolane. The document details the chemical shifts, multiplicities, and coupling constants, offering a valuable resource for the structural elucidation and characterization of this compound.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data, acquired in deuterochloroform (CDCl3), is summarized in the table below for straightforward interpretation and comparison.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.35 | Singlet (s) | 1H | CH (dithiolane ring) |

| 3.60 | Quartet (q) | 2H | OCH2 CH3 |

| 3.45-3.15 | Multiplet (m) | 4H | SCH2CH2 S |

| 1.21 | Triplet (t) | 3H | OCH2CH3 |

Table 1: Summary of 1H NMR spectral data for this compound.[1]

Experimental Protocol

The following section outlines a representative methodology for the acquisition of the 1H NMR spectrum of this compound.

2.1. Sample Preparation

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterochloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

2.2. Instrumentation and Data Acquisition

A 400 MHz NMR spectrometer is utilized for data acquisition. The following parameters are typically employed:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral window of approximately 12-16 ppm is used to ensure all signals are captured.

-

Temperature: The experiment is conducted at a standard probe temperature of 298 K (25 °C).

2.3. Data Processing

The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor of 0.3 Hz. The spectrum is then Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the molecular structure of this compound and the logical relationships between the proton signals as observed in the 1H NMR spectrum.

Figure 1: Molecular structure and corresponding 1H NMR signals of this compound.

The following diagram illustrates the spin-spin coupling relationships between the protons of the ethoxy group.

Figure 2: Spin-spin coupling in the ethoxy group of this compound.

References

An In-depth Technical Guide on the Spectroscopic Characteristics of 2-Ethoxy-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 2-Ethoxy-1,3-dithiolane. Due to the absence of experimentally recorded 13C NMR data in readily accessible scientific literature, this document presents high-quality predicted 13C NMR chemical shifts. Furthermore, it includes experimentally determined 1H NMR data, a comprehensive experimental protocol for acquiring 13C NMR spectra, and a logical diagram illustrating the correlation between the molecule's carbon atoms and their NMR signals.

Introduction to this compound

This compound is a cyclic orthoester derivative. The dithiolane ring, a five-membered heterocycle containing two sulfur atoms, is a common structural motif in organic chemistry and is utilized in various synthetic transformations, including as a protecting group for carbonyl compounds. The ethoxy group attached to the C2 position, which is flanked by the two sulfur atoms, significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding the 13C NMR chemical shifts is crucial for the structural elucidation and purity assessment of this compound and its derivatives in research and drug development.

13C NMR Chemical Shift Data (Predicted)

As experimental 13C NMR data for this compound is not available in the surveyed literature, the following table summarizes the predicted chemical shifts. These values were calculated using established computational algorithms that provide reliable estimations for small organic molecules.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 (O-C H-S₂) | 108.5 |

| C4, C5 (-S-C H₂-C H₂-S-) | 39.0 |

| C6 (-O-C H₂-CH₃) | 63.2 |

| C7 (-O-CH₂-C H₃) | 15.1 |

Note: These are predicted values and should be used as a reference. Experimental verification is recommended.

Experimental 1H NMR Data

| Protons | ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| H2 (ring CH) | 6.35 | singlet | 1H |

| H4, H5 (ring -S-CH ₂-CH ₂-S-) | 3.15-3.45 | multiplet | 4H |

| H6 (-O-CH ₂-CH₃) | 3.60 | quartet | 2H |

| H7 (-O-CH₂-CH ₃) | 1.21 | triplet | 3H |

Source: Synthesis of 2-Ethoxy-1,3-oxathiolane and this compound and Their Some Reactions

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.

-

Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimal signal shape.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, although none are present in this molecule.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption signals.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of the observed peaks.

Logical Relationships and Visualization

The following diagram, generated using the DOT language, illustrates the connectivity of the carbon atoms in this compound and their corresponding predicted 13C NMR chemical shifts.

Caption: Correlation of carbon atoms in this compound with their predicted 13C NMR chemical shifts.

Spectroscopic Analysis of 2-Ethoxy-1,3-dithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for the compound 2-Ethoxy-1,3-dithiolane. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and known fragmentation patterns of analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated key spectral features for this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1200-1000 | Strong | C-O-C stretch (ether)[1][2][3][4][5] |

| 750-600 | Medium | C-S stretch[6] |

Table 2: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Relative Abundance | Assignment of Fragment Ion |

| 150 | Moderate | Molecular Ion [M]⁺ |

| 121 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 105 | Moderate | [M - OC₂H₅]⁺ (Loss of ethoxy group) |

| 75 | High | [C₂H₅O-CH]⁺ |

| 61 | Moderate | [CH₂-S-CH]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the IR and mass spectra of liquid samples like this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Sample of this compound

-

Volatile solvent (e.g., dichloromethane or acetone) for cleaning

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a volatile solvent and allow them to dry completely.

-

Using a Pasteur pipette, place one to two drops of the liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid sample into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrument-related absorptions.

-

Run the sample spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

-

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Gas Chromatograph (GC) for sample introduction (optional, but common)

-

Sample of this compound

-

Volatile solvent for sample dilution

Procedure:

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For a volatile liquid, this is often done via direct injection into the ion source or through a GC inlet.

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI) to generate positively charged molecular ions and fragment ions.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation mechanisms for cyclic ethers include α-cleavage and ring-opening reactions.[7][8][9][10]

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. FTIR [terpconnect.umd.edu]

- 7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Stability of 2-Ethoxy-1,3-dithiolane in Acidic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-ethoxy-1,3-dithiolane in acidic environments. Due to the limited availability of specific quantitative kinetic data in the public domain for this compound, this document focuses on qualitative stability comparisons, proposed degradation pathways, and a detailed, representative experimental protocol for assessing acidic stability.

Introduction

This compound is a cyclic orthoformate that, like other 1,3-dithiolane derivatives, finds application in organic synthesis, particularly as a protecting group for carbonyl compounds. The stability of such protecting groups under various conditions is a critical factor in the design of multi-step synthetic routes. While 1,3-dithiolanes are generally recognized for their stability under basic and neutral conditions, their behavior in acidic media can be complex and is of significant interest for deprotection strategies and for understanding potential degradation in acidic formulations.

Qualitative Stability in Acidic Media

Studies have qualitatively compared the stability of this compound with its oxygen-containing analogs, 2-ethoxy-1,3-dioxolane and 2-ethoxy-1,3-oxathiolane, in the presence of a trace amount of aqueous acid. The findings indicate that this compound is the least stable among the three.[1][2]

Table 1: Relative Stability of Cyclic Orthoformates in the Presence of Aqueous Acid

| Compound Name | Structure | Relative Stability |

| 2-Ethoxy-1,3-dioxolane | O(C1)OCC(O1)OC2H5 | Most Stable |

| 2-Ethoxy-1,3-oxathiolane | O(C1)SCC(O1)OC2H5 | Intermediate Stability |

| This compound | S(C1)SCC(S1)OC2H5 | Least Stable |

This observed trend in stability suggests that the replacement of oxygen with sulfur in the five-membered ring increases the susceptibility of the orthoformate to acid-catalyzed hydrolysis or transformation.

Acid-Catalyzed Transformation Pathway

In the presence of a trace amount of concentrated hydrochloric acid, this compound undergoes an exothermic reaction.[1][2] The product of this transformation has been identified as 2,2'-(ethylenedithio)di-1,3-dithiolane.[1][2]

The proposed mechanism for this acid-catalyzed transformation involves the initial protonation of the exocyclic ethoxy group, followed by its elimination as ethanol to form a resonance-stabilized 1,3-dithiolan-2-ylium cation. This cation can then react with another molecule of this compound, leading to the final product.

Caption: Proposed reaction pathway for the acid-catalyzed transformation of this compound.

Representative Experimental Protocol for Stability Assessment

Objective: To determine the rate of degradation of this compound at a given pH and temperature.

Materials:

-

This compound (high purity)

-

Aqueous buffer solutions of desired pH (e.g., citrate, acetate, phosphate buffers)

-

Strong acid (e.g., HCl) for pH adjustment

-

Organic solvent miscible with water (e.g., acetonitrile or methanol, HPLC grade) for stock solution preparation

-

Internal standard for chromatographic analysis (e.g., a stable compound with similar chromatographic properties)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

-

Thermostatted reaction vessel or water bath

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

-

Prepare a stock solution of the internal standard in the same solvent at a known concentration.

-

-

Reaction Setup:

-

In a thermostatted reaction vessel, bring the acidic buffer solution to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer to achieve a final desired concentration (e.g., 0.1 mg/mL). Ensure the volume of the organic solvent is minimal to avoid significantly altering the properties of the aqueous buffer.

-

-

Sampling and Analysis:

-

At predetermined time intervals (t = 0, 5, 15, 30, 60, 120, 240 minutes, etc.), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a vial containing a quenching solution (e.g., a basic buffer or a solvent mixture) and the internal standard. This is to stop further degradation and prepare the sample for analysis.

-

Analyze the quenched samples by a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve for this compound using the peak area ratio relative to the internal standard.

-

Plot the concentration of this compound versus time.

-

Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law that best fits the experimental data (e.g., for a first-order reaction, plot ln[Concentration] vs. time).

-

Caption: A typical experimental workflow for assessing the stability of a compound in acidic media.

Conclusion

The stability of this compound in acidic media is a critical consideration for its use in organic synthesis and other applications. While quantitative kinetic data is scarce, qualitative evidence indicates its lower stability compared to its oxygen-containing counterparts. The acid-catalyzed transformation leads to a dimeric dithiolane product through a proposed cationic intermediate. For researchers and professionals requiring precise stability information, a well-designed experimental study, as outlined in this guide, is recommended to generate the necessary quantitative data for their specific conditions of interest.

References

An In-depth Technical Guide to the Transesterification Synthesis of 2-Ethoxy-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-1,3-dithiolane, a valuable heterocyclic compound, via an acid-catalyzed transesterification reaction. This document details the experimental protocol, quantitative data, and a visualization of the synthetic workflow and reaction mechanism.

Introduction

This compound belongs to the class of 1,3-dithiolanes, which are important intermediates and protecting groups in organic synthesis. The transesterification of orthoformates with dithiols offers a direct route to these compounds. This guide focuses on the synthesis of this compound from triethyl orthoformate and 1,2-ethanedithiol, catalyzed by a mild acid.

Experimental Protocol

The following protocol is based on the established synthesis of this compound.[1][2]

Materials:

-

1,2-Ethanedithiol (0.25 mol, 23.5 g)

-

5% Sodium hydroxide aqueous solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

A mixture of 23.5 g (0.25 mol) of 1,2-ethanedithiol, 37.1 g (0.25 mol) of ethyl orthoformate, and 0.6 g of acetic acid is prepared in a round-bottom flask equipped with a distillation apparatus.[1][2]

-

The reaction mixture is heated to reflux.

-

The ethanol formed during the reaction is continuously removed from the reaction mixture by distillation.

-

Upon completion of the reaction, the organic residue is cooled and then poured into a large volume of 5% aqueous sodium hydroxide solution.

-

The organic layer is separated. The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether), and the extract is combined with the initial organic layer.

-

The combined organic phases are dried over anhydrous magnesium sulfate.

-

The dried solution is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.[1][2]

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of this compound.

Table 1: Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Yield | 30% (11.2 g) | [1][2] |

| Boiling Point | 103-103.5 °C at 15 mmHg | [1][2] |

Table 2: Catalyst Efficiency in the Synthesis of this compound [2]

| Acid Catalyst | Yield (%) |

| Benzoic Acid | 19 |

| Acetic Acid | 30 |

| Chloroacetic Acid | 17 |

| p-Toluenesulfonic Acid | trace |

| Sulfuric Acid | trace |

ca. 1% of catalyst was used.[2]

Table 3: Spectroscopic Data for this compound [1]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 6.35 (s, 1H, ring CH), 3.60 (q, 2H, OCH₂CH₃), 3.45-3.15 (m, 4H, ring SCH₂CH₂S), 1.21 (t, 3H, OCH₂CH₃) |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed mechanism for the acid-catalyzed transesterification.

References

The Formation of 2-Ethoxy-1,3-dithiolane: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-1,3-dithiolane is a valuable intermediate in organic synthesis, often utilized in the formation of other 1,3-dithiolane derivatives which serve as crucial protecting groups for carbonyl compounds and as precursors for acyl anion equivalents.[1][2] This technical guide provides an in-depth exploration of the mechanism behind the formation of this compound, focusing on the acid-catalyzed transesterification of triethyl orthoformate with 1,2-ethanedithiol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field of chemical research and drug development.

Introduction

The 1,3-dithiolane moiety is a cornerstone in modern organic chemistry, primarily employed for the protection of aldehydes and ketones due to its stability under both acidic and basic conditions.[2] Beyond its role as a protecting group, the dithiolane ring can be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent, enabling critical carbon-carbon bond formations. The synthesis of this compound from triethyl orthoformate and 1,2-ethanedithiol represents a key transesterification reaction for accessing this versatile chemical entity.[3][4] This process is typically facilitated by an acid catalyst, with milder acids such as acetic acid proving effective.[3]

The Core Mechanism: Acid-Catalyzed Transesterification

The formation of this compound from triethyl orthoformate and 1,2-ethanedithiol proceeds via an acid-catalyzed nucleophilic substitution pathway. The generally accepted mechanism involves the initial protonation of an ethoxy group on the orthoformate, followed by the elimination of ethanol to generate a reactive dioxonium or similar carbocationic intermediate. Subsequently, a stepwise nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol leads to the formation of the five-membered dithiolane ring.

The proposed mechanistic pathway is as follows:

-

Protonation of the Orthoester: An ethoxy group of triethyl orthoformate is protonated by the acid catalyst.

-

Formation of a Carbocation Intermediate: The protonated ethoxy group departs as ethanol, a neutral leaving group, resulting in the formation of a stabilized carbocation.

-

First Nucleophilic Attack: One of the thiol groups of 1,2-ethanedithiol attacks the electrophilic carbon of the intermediate.

-

Second Proton Transfer: A proton is transferred from the newly attached sulfur atom to another ethoxy group.

-

Second Nucleophilic Attack and Ring Closure: The second ethoxy group leaves as ethanol, and the second thiol group of the same molecule attacks the resulting carbocation in an intramolecular fashion, leading to the formation of the 1,3-dithiolane ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the this compound product.

Figure 1. Proposed mechanism for the acid-catalyzed formation of this compound.

Experimental Protocol

The following experimental protocol for the synthesis of this compound is adapted from the work of Tanimoto, Miyake, and Okano.[3]

Materials and Reagents

-

1,2-Ethanedithiol (0.25 mol, 23.5 g)

-

Triethyl orthoformate (0.25 mol, 37.1 g)

-

Acetic acid (0.6 g)

Procedure

-

Combine 1,2-ethanedithiol (0.25 mol), triethyl orthoformate (0.25 mol), and acetic acid (0.6 g) in a suitable reaction vessel.

-

The reaction mixture is stirred, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the product, this compound, is isolated. The original study reported a yield of 30% (11.2 g).[3]

-

Further purification can be achieved through distillation under reduced pressure.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of this compound.

| Reactant 1 | Moles of Reactant 1 | Reactant 2 | Moles of Reactant 2 | Catalyst | Amount of Catalyst | Product Yield (%) | Reference |

| 1,2-Ethanedithiol | 0.25 | Triethyl orthoformate | 0.25 | Acetic Acid | 0.6 g | 30 | [3] |

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward logical workflow, from the preparation of reagents to the final purification of the product.

Figure 2. Logical workflow for the synthesis and purification of this compound.

Conclusion

The acid-catalyzed formation of this compound from triethyl orthoformate and 1,2-ethanedithiol is a fundamental transformation in organic synthesis. Understanding the underlying mechanism and having access to a detailed experimental protocol are crucial for researchers in the field. This guide provides a comprehensive overview of this reaction, offering valuable insights for its application in the synthesis of more complex molecules, particularly in the context of drug discovery and development where the 1,3-dithiolane scaffold is of significant interest.[5] The relatively modest yield reported in the literature suggests that there is potential for optimization of the reaction conditions to enhance the efficiency of this important synthetic procedure.

References

2-Ethoxy-1,3-dithiolane as a Formyl Anion Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl group is a fundamental building block in organic synthesis, serving as a precursor to a wide array of functional groups. The introduction of a formyl group often requires specialized reagents capable of delivering a formyl anion equivalent, a synthetic umpolung of the typical electrophilic nature of aldehydes. This technical guide provides an in-depth exploration of 2-ethoxy-1,3-dithiolane, a versatile and effective precursor for the formyl anion. This document details its synthesis, mechanism of action, experimental protocols for its use in C-C bond formation, and subsequent deprotection to unveil the desired aldehyde functionality. Quantitative data on reaction yields and conditions are summarized, and key reaction pathways are visualized to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to Formyl Anion Equivalents

In organic synthesis, the inherent electrophilicity of the carbonyl carbon in aldehydes dictates its typical reactivity towards nucleophiles. The concept of "umpolung" or reactivity inversion allows for the temporary reversal of this polarity, enabling the carbonyl carbon to act as a nucleophile. A species that achieves this is known as an acyl anion equivalent, and in the case of formaldehyde, a formyl anion equivalent. These reagents are crucial for the synthesis of α-hydroxy ketones, 1,2-diketones, and other valuable motifs that are not directly accessible through standard carbonyl chemistry.[1][2]

Among the various strategies to generate formyl anion equivalents, the use of sulfur-stabilized carbanions, particularly those derived from 1,3-dithianes and 1,3-dithiolanes, has become a cornerstone of modern organic synthesis, largely due to the pioneering work of Corey and Seebach.[3][4] The acidity of the C-2 proton in these thioacetals is significantly increased due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms, facilitating deprotonation by strong bases to generate a nucleophilic carbanion.[1]

This compound: A Precursor of Choice

This compound stands out as a practical and efficient formyl anion precursor. The ethoxy group at the 2-position facilitates the initial deprotonation and subsequent reactions. Its five-membered ring structure offers different conformational properties compared to its six-membered dithiane counterpart.

Synthesis of this compound

This compound can be synthesized via a transesterification reaction between ethyl orthoformate and 1,2-ethanedithiol, typically catalyzed by a mild acid like acetic acid.[5]

Table 1: Synthesis of this compound [5]

| Reactants | Catalyst | Yield (%) |

| 1,2-Ethanedithiol, Ethyl orthoformate | Acetic Acid | 30 |

Note: The original literature notes that yields are generally not high, and the conditions were not optimized.

Spectroscopic Data

The structure of this compound can be confirmed by spectroscopic methods.

Table 2: 1H NMR and Elemental Analysis Data for this compound [5]

| Data Type | Values |

| 1H NMR (CDCl3, δ) | 6.35 (s, 1H, ring CH), 3.60 (q, 2H, OCH2CH3), 3.45-3.15 (m, 4H, ring SCH2CH2S), 1.21 (t, 3H, OCH2CH3) |

| Elemental Analysis | Found: C, 39.46%; H, 6.99%. Calculated for C5H10OS2: C, 39.96%; H, 6.70% |

Generation and Reaction of the Formyl Anion Equivalent

The core of the methodology lies in the deprotonation of this compound to generate the nucleophilic 2-lithio-1,3-dithiolane, which then reacts with a variety of electrophiles.

Mechanism of Formyl Anion Generation and Reaction

The process begins with the treatment of this compound with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. This deprotonation generates the 2-lithio-1,3-dithiolane, a potent nucleophile. This anion can then be reacted with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form a new carbon-carbon bond.

Figure 1: General workflow for the use of this compound as a formyl anion precursor.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key steps involved in using this compound as a formyl anion precursor.

General Procedure for the Formation of 2-Lithio-1,3-dithiolane and Reaction with Electrophiles

This protocol is adapted from the general principles of the Corey-Seebach reaction.[1][2][4]

-

Preparation of the Lithiated Intermediate: A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is then allowed to warm to -20 °C and stirred for 1-2 hours.

-

Reaction with Electrophile: The solution of 2-lithio-1,3-dithiolane is cooled back to -78 °C. The electrophile (1.0-1.2 eq.), dissolved in anhydrous THF, is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours) and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a 2-substituted-1,3-dithiolane, is then purified by column chromatography on silica gel.

Deprotection of 2-Substituted-1,3-dithiolanes to Aldehydes

A variety of reagents can be employed for the deprotection of the dithiolane to reveal the aldehyde functionality. The choice of reagent depends on the nature of the substrate and the presence of other functional groups.

Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions.

A mixture of the 2-substituted-1,3-dithiolane (1.0 eq.) and mercury(II) chloride (2.0-2.5 eq.) in a mixture of aqueous acetonitrile or acetone is stirred at room temperature for 1-4 hours.[2][6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove the mercury salts, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to give the crude aldehyde, which is then purified by chromatography or distillation.

To a solution of the 2-substituted-1,3-dithiolane (1.0 eq.) in aqueous acetone or acetonitrile, N-bromosuccinimide (NBS) (2.0-4.0 eq.) is added portion-wise at 0 °C. The reaction is typically rapid and is stirred for 15-30 minutes. The reaction is quenched with a saturated aqueous solution of sodium sulfite. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the aldehyde.

A mixture of the 2-substituted-1,3-dithiolane (1.0 eq.) and o-iodoxybenzoic acid (IBX) (2.0-3.0 eq.) in a solvent such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and water is stirred at room temperature until the starting material is consumed. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the aldehyde.

Quantitative Data

The efficiency of the formylation and deprotection steps is highly dependent on the substrate and reaction conditions. The following tables summarize representative data from the literature for the deprotection of 1,3-dithiolanes, which are structurally analogous to the intermediates formed from this compound.

Table 3: Deprotection of 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [6]

| Substrate (R1, R2 in 2-R1,R2-1,3-dithiolane) | Time (min) | Yield (%) |

| 4-BrC6H4, Me | 2 | 92 |

| Ph, Ph | 3 | 90 |

| 4-PhC6H4, Me | 4 | 88 |

| 4-BrC6H4, CH2Br | 4 | 91 |

| 4-ClC6H4, Ph | 3 | 92 |

Table 4: Deprotection of 1,3-Dithianes and 1,3-Dithiolanes with Polyphosphoric Acid and Acetic Acid

| Entry | Substrate | Temp (°C) / Time (h) | Yield (%) |

| 2f | 2-(4-Methoxyphenyl)-1,3-dithiane | 30 / 3 | 86 |

| 2g | 2-(4-Chlorophenyl)-1,3-dithiane | 35 / 4 | 82 |

| 2h | 2,2-Diphenyl-1,3-dithiolane | 35 / 4 | 84 |

| 2i | 2-Methyl-2-phenyl-1,3-dithiolane | 35 / 4 | 85 |

| 2j | 2-(Naphthalen-2-yl)-1,3-dithiolane | 40 / 4 | 88 |

Applications in Drug Development and Complex Molecule Synthesis

The ability to introduce a formyl group via a nucleophilic carbon center is of significant value in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The 1,3-dithiolane moiety itself is recognized as a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds.[7] The use of this compound as a formyl anion precursor provides a robust method for constructing key intermediates in multi-step syntheses. For instance, the resulting aldehydes can be further elaborated through Wittig reactions, aldol condensations, reductive aminations, and other standard transformations to build molecular complexity.

Conclusion

This compound serves as a highly effective and practical precursor for the formyl anion, enabling the umpolung of formaldehyde reactivity. Its synthesis, while requiring optimization, is straightforward. The generation of the corresponding lithiated species and its subsequent reaction with a diverse range of electrophiles provide a powerful tool for carbon-carbon bond formation. A variety of deprotection methods are available to efficiently unmask the aldehyde functionality, making this a versatile strategy in the synthetic chemist's toolbox. This guide provides the fundamental knowledge and practical protocols to successfully employ this compound in research and development, particularly in the fields of organic synthesis and drug discovery.

References

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Aldehydes via Reaction of Grignard Reagents with 2-Ethoxy-1,3-dithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the two-step synthesis of aldehydes from organohalides. The methodology involves the reaction of Grignard reagents with 2-ethoxy-1,3-dithiolane to form a stable 2-substituted-1,3-dithiolane intermediate, followed by deprotection to yield the corresponding aldehyde. This process utilizes the concept of "umpolung" or polarity inversion, where the this compound serves as a formyl anion equivalent. Detailed experimental procedures for both the Grignard reaction and the subsequent hydrolysis of the dithiolane are presented. Additionally, a summary of various deprotection methods with their corresponding yields is provided in a tabular format for easy comparison.

Introduction

The synthesis of aldehydes is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules in pharmaceutical and materials science. One effective method for the preparation of aldehydes involves the use of protected formyl anion equivalents. This compound is a valuable reagent that serves this purpose. It reacts with nucleophilic Grignard reagents in a substitution reaction to afford 2-substituted-1,3-dithiolanes. These dithiolanes are stable thioacetals that can be readily purified and subsequently deprotected under various conditions to furnish the desired aldehydes in good yields. This two-step sequence provides a reliable route for the conversion of alkyl, aryl, and vinyl halides to their corresponding aldehydes.

Reaction Scheme and Mechanism

The overall synthetic strategy involves two key steps:

-

Nucleophilic Substitution: A Grignard reagent (R-MgX) reacts with this compound, where the ethoxy group is displaced by the R-group from the Grignard reagent to form a 2-substituted-1,3-dithiolane.

-

Deprotection (Hydrolysis): The 2-substituted-1,3-dithiolane is hydrolyzed to the corresponding aldehyde (R-CHO).

The reaction of the Grignard reagent with this compound proceeds via a nucleophilic substitution mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the organic moiety nucleophilic, which attacks the electrophilic C-2 position of the dithiolane ring. The ethoxy group, being a reasonable leaving group in this context, is subsequently eliminated.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1,3-dithiolanes via Grignard Reaction

This protocol is a general procedure based on the reaction of n-butylmagnesium bromide with this compound.[1] Researchers should optimize the conditions for their specific Grignard reagent and substrate.

Materials:

-

This compound

-

Magnesium turnings

-

Appropriate alkyl or aryl halide (e.g., 1-bromobutane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction has started (as evidenced by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

-

Reaction with this compound:

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Add the this compound solution dropwise to the freshly prepared Grignard reagent at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the 2-substituted-1,3-dithiolane.

-

Note: Quantitative data for the yields of the Grignard reaction with a wide variety of reagents are not extensively documented in the literature. Yields are generally moderate to good, but will depend on the specific Grignard reagent used. For the reaction with n-butylmagnesium bromide, the subsequent product, 2-butyl-1,3-oxathiolane, was obtained in a 28% yield in a related reaction.[1]

Protocol 2: Deprotection of 2-Substituted-1,3-dithiolanes to Aldehydes

Several methods exist for the deprotection of 1,3-dithiolanes. The following protocol utilizes mercury(II) nitrate trihydrate, which has been shown to be effective for a variety of substrates.[2]

Materials:

-

2-Substituted-1,3-dithiolane

-

Mercury(II) nitrate trihydrate

-

Mortar and pestle

-

Ethanol or acetonitrile

-

Silica gel for chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

In a mortar, place the 2-substituted-1,3-dithiolane (1.0 equivalent) and mercury(II) nitrate trihydrate (2.0 equivalents).

-

-

Reaction:

-

Grind the mixture with a pestle at room temperature under solvent-free conditions for 1-4 minutes.

-

Monitor the reaction progress by TLC until the starting material has been consumed.

-

-

Work-up and Purification:

-

Wash the reaction mixture with ethanol or acetonitrile (5-10 mL).

-

Filter the mixture to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system.

-

Data Presentation

The following table summarizes the yields for the deprotection of various 2-substituted-1,3-dithianes and -dithiolanes to the corresponding carbonyl compounds using mercury(II) nitrate trihydrate under solvent-free conditions.[2]

| Entry | Substrate (2-Substituted-1,3-dithiane/dithiolane) | Product (Aldehyde/Ketone) | Time (min) | Yield (%) |

| 1 | 2-(2-Methoxyphenyl)-1,3-dithiane | 2-Methoxybenzaldehyde | 3 | 90 |

| 2 | 2-(4-Bromophenyl)-2-methyl-1,3-dithiolane | 4-Bromoacetophenone | 2 | 92 |

| 3 | 2-(4-Chlorophenyl)-1,3-dithiane | 4-Chlorobenzaldehyde | 2 | 90 |

| 4 | 2-(4-Biphenyl)-2-methyl-1,3-dithiolane | 4-Acetylbiphenyl | 4 | 88 |

| 5 | 2-(4-Bromophenyl)-2-(bromomethyl)-1,3-dithiolane | 2-Bromo-1-(4-bromophenyl)ethanone | 4 | 91 |

| 6 | 2-(3-Nitrophenyl)-1,3-dithiane | 3-Nitrobenzaldehyde | 2 | 95 |

| 7 | 2-(2-Nitrophenyl)-1,3-dithiane | 2-Nitrobenzaldehyde | 2 | 95 |

| 8 | 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane | 4-Chlorobenzophenone | 3 | 92 |

| 9 | 2-Heptyl-1,3-dithiane | Octanal | 1 | 96 |

Mandatory Visualization

References

Application Notes and Protocols for the Synthesis of α-Hydroxy Aldehydes using 1,3-Dithiolane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α-hydroxy aldehydes is a fundamental transformation in organic chemistry, providing key intermediates for the preparation of a wide range of biologically active molecules and complex natural products. One powerful method for accessing these compounds is through the use of 1,3-dithiolanes as masked acyl anions, a concept pioneered in the Corey-Seebach reaction.[1][2] This "umpolung" or reversal of polarity of the carbonyl carbon allows for nucleophilic acylation, a reaction not achievable through conventional means.[2]

This application note provides a detailed protocol for the synthesis of α-hydroxy aldehydes utilizing 2-lithio-1,3-dithiolane as a key intermediate. The overall strategy involves three main steps: the protection of a formyl group as a 1,3-dithiolane, the deprotonation and subsequent nucleophilic addition to an aldehyde, and the final deprotection to unveil the desired α-hydroxy aldehyde.

Overall Reaction Scheme

The general synthetic route is outlined below:

-

Formation of 1,3-Dithiolane: An aldehyde is protected as a 1,3-dithiolane through reaction with 1,2-ethanedithiol.

-

Formation of the α-Hydroxy Dithiolane: The 1,3-dithiolane is deprotonated with a strong base, typically n-butyllithium, to generate the 2-lithio-1,3-dithiolane. This nucleophile then reacts with a different aldehyde to form a 2-(1-hydroxyalkyl)-1,3-dithiolane.

-

Deprotection to the α-Hydroxy Aldehyde: The dithiolane protecting group is removed to yield the final α-hydroxy aldehyde.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1,3-dithiolane

This protocol describes the general procedure for the protection of an aldehyde as a 1,3-dithiolane.

Materials:

-

Aldehyde (1.0 eq)

-

1,2-Ethanedithiol (1.1 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) or Zinc Chloride (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add 1,2-ethanedithiol (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (0.1 eq) to the stirred solution.[3]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-substituted-1,3-dithiolane, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-(1-Hydroxyalkyl)-1,3-dithiolane via Lithiation

This protocol details the generation of the 2-lithio-1,3-dithiolane and its subsequent reaction with an aldehyde.

Materials:

-

2-Substituted-1,3-dithiolane (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (1.2 eq)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-substituted-1,3-dithiolane (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -40 °C to -20 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature. A color change (typically to yellow or orange) indicates the formation of the lithiated species.

-

Stir the mixture at this temperature for 1-2 hours.

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of the aldehyde (1.2 eq) in anhydrous THF to the lithiated dithiolane solution.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude 2-(1-hydroxyalkyl)-1,3-dithiolane can be purified by column chromatography. A reported yield for a similar reaction using 2-lithio-1,3-dithiane with a glucose-derived aldehyde was 86%.[4]

Protocol 3: Deprotection of 2-(1-Hydroxyalkyl)-1,3-dithiolane

Several methods exist for the deprotection of dithiolanes. Two effective methods are presented below.

Method A: Deprotection using Chloramine-T [3]

Materials:

-

2-(1-Hydroxyalkyl)-1,3-dithiolane (1.0 eq)

-

Chloramine-T (2.0-4.0 eq)

-

Methanol/Water mixture (e.g., 85% methanol)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 2-(1-hydroxyalkyl)-1,3-dithiolane (1.0 eq) in a minimal amount of a methanol/water mixture.

-

Slowly add a solution of Chloramine-T (2.0-4.0 eq) in the same solvent system. The reaction is often exothermic, and a precipitate may form.[3]

-

Stir the reaction at room temperature for a short period (e.g., 5-30 minutes), monitoring by TLC.

-

Add water to the reaction mixture and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the α-hydroxy aldehyde. Purification can be performed by column chromatography. Yields for this type of deprotection are often high to quantitative.[3]

Method B: Solid-State Deprotection using Mercury(II) Nitrate Trihydrate [5]

Materials:

-

2-(1-Hydroxyalkyl)-1,3-dithiolane (1.0 eq)

-

Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 eq)

-

Mortar and pestle

-

Ethanol or acetonitrile

Procedure:

-

In a mortar, combine the 2-(1-hydroxyalkyl)-1,3-dithiolane (1.0 eq) and mercury(II) nitrate trihydrate (2.0 eq).

-

Grind the mixture with a pestle at room temperature for 1-5 minutes. Monitor the reaction progress by TLC.[5]

-

Once the starting material is consumed, wash the mixture with ethanol or acetonitrile and filter to remove the mercury salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude α-hydroxy aldehyde. Further purification can be achieved by column chromatography. This method is reported to give excellent yields with very short reaction times.[5]

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of α-hydroxy aldehydes and related carbonyl compounds using dithiolane/dithiane chemistry.

| Step | Substrate/Reagent | Product | Yield (%) | Reference |

| Nucleophilic Addition | 2-Lithio-1,3-dithiane + Glucose-derived aldehyde | Diastereomeric α-hydroxy dithianes | 86 | [4] |

| Deprotection | 2-Phenyl-1,3-dithiolane + Chloramine-T | Benzaldehyde | High | [3] |

| Deprotection | 2,2-Diphenyl-1,3-dithiolane + Chloramine-T | Benzophenone | 100 | [3] |

| Deprotection (Solid State) | 2-(3-Nitrophenyl)-1,3-dithiane + Hg(NO₃)₂·3H₂O | 3-Nitrobenzaldehyde | 95 | [5] |

| Deprotection (Oxidative) | Various dithianes/dithiolanes + H₂O₂/I₂ | Corresponding carbonyls | up to 95 | [6] |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for α-hydroxy aldehydes.

Logical Relationship of Key Intermediates

Caption: Umpolung strategy for α-hydroxy aldehyde synthesis.

References

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. mdpi.com [mdpi.com]

- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

Application Notes and Protocols: 2-Ethoxy-1,3-dithiolane as a Masked Acyl Anion for C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethoxy-1,3-dithiolane as a versatile masked acyl anion for the formation of carbon-carbon bonds. This methodology, an extension of the renowned Corey-Seebach reaction, offers a powerful tool for the synthesis of ketones and other carbonyl-containing molecules, which are key building blocks in medicinal chemistry and drug development.

Introduction

In the field of organic synthesis, the concept of "umpolung" or reactivity inversion is a powerful strategy for the construction of complex molecules. Normally, a carbonyl carbon is electrophilic. However, by converting it into a dithioacetal or dithiolane, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion, effectively behaving as a masked acyl anion. This compound serves as an excellent precursor for such a masked formyl anion, enabling the formation of new C-C bonds through reactions with various electrophiles. Subsequent hydrolysis of the dithiolane moiety regenerates the carbonyl group, yielding the desired ketone.

Signaling Pathway of C-C Bond Formation

The overall transformation involves a three-step process:

-

Deprotonation: Treatment of this compound with a strong base, typically n-butyllithium (n-BuLi), at low temperature abstracts the acidic proton at the C2 position to generate the 2-lithio-1,3-dithiolane intermediate.

-

C-C Bond Formation: The resulting nucleophilic carbanion readily reacts with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, to form a new carbon-carbon bond.

-

Deprotection (Hydrolysis): The 2-substituted-1,3-dithiolane is then hydrolyzed under various conditions to unveil the final ketone product.

Caption: Reaction pathway for C-C bond formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the work of Tanimoto et al. (1977).[1][2]

Materials:

-

Ethyl orthoformate

-

1,2-Ethanedithiol

-

Acetic acid (catalyst)

-

5% Sodium hydroxide solution

-

Magnesium sulfate (for drying)

-

Standard distillation apparatus

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 1,2-ethanedithiol (0.25 mol), ethyl orthoformate (0.25 mol), and a catalytic amount of acetic acid (e.g., 0.6 g).

-

Heat the mixture to reflux. The ethanol formed during the reaction will begin to distill off.

-

Continue the reaction until ethanol is no longer produced.

-

Cool the reaction mixture to room temperature and pour it into a 5% aqueous solution of sodium hydroxide.

-

Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: General Procedure for the Generation of the Masked Acyl Anion and C-C Bond Formation

This general procedure is based on the principles of the Corey-Seebach reaction.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, aldehyde, ketone)

-

Dry ice/acetone bath

-

Nitrogen or argon atmosphere setup

-

Syringes and cannulas for transfer of air-sensitive reagents

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Add anhydrous THF to the flask and cool it to -20 °C to -30 °C using a dry ice/acetone bath.

-

To the cooled THF, add this compound (1.0 equivalent) via syringe.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature below -20 °C. The formation of the lithiated species is typically rapid.

-

After stirring for a short period (e.g., 30 minutes) at low temperature, add the electrophile (1.0-1.2 equivalents) dropwise.

-

Allow the reaction to stir at low temperature for a specified time (typically 1-3 hours) and then gradually warm to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-substituted-2-ethoxy-1,3-dithiolane by column chromatography on silica gel.

Protocol 3: Deprotection of 2-Substituted-1,3-dithiolanes to Ketones

A variety of methods can be employed for the deprotection of the dithiolane group. A common and effective method involves the use of mercury(II) salts.

Materials:

-

2-Substituted-1,3-dithiolane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Aqueous acetonitrile or acetone

-

Celite

Procedure:

-

Dissolve the 2-substituted-1,3-dithiolane in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Add mercury(II) chloride (2.0-2.5 equivalents) and calcium carbonate (2.0-2.5 equivalents) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts and calcium carbonate.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Data Presentation

The following tables summarize the yields for the C-C bond formation reactions using the lithiated derivative of 1,3-dithiane (a close analog of this compound) with various electrophiles. While specific yield data for this compound is not extensively reported, the yields are expected to be comparable.

Table 1: Reaction with Alkyl Halides

| Electrophile (Alkyl Halide) | Product (2-Alkyl-1,3-dithiane) | Yield (%) |

| n-Butyl bromide | 2-Butyl-1,3-dithiane | 85-95% |

| Benzyl bromide | 2-Benzyl-1,3-dithiane | 90-98% |

| Isopropyl iodide | 2-Isopropyl-1,3-dithiane | 70-80% |

Table 2: Reaction with Carbonyl Compounds

| Electrophile (Carbonyl) | Product (α-Hydroxy dithiane) | Yield (%) |

| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 80-90% |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 85-95% |

| Acetone | 2-(1-Hydroxy-1-methylethyl)-1,3-dithiane | 75-85% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a ketone using this compound as a masked acyl anion.

Caption: General experimental workflow.

Conclusion

This compound is a valuable reagent in organic synthesis, serving as a convenient masked acyl anion for the formation of C-C bonds. The protocols outlined above provide a general framework for its application in the synthesis of a diverse range of ketones. This methodology is particularly useful in the construction of complex molecular architectures required in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for Diastereoselective Reactions of 2-Ethoxy-1,3-dithiolane with Chiral Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective reaction between 2-ethoxy-1,3-dithiolane and various chiral aldehydes. This reaction is a valuable tool in asymmetric synthesis, allowing for the creation of chiral dithioacetals, which are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The protocols outlined below are based on established principles of stereoselective synthesis and are intended to serve as a guide for laboratory implementation.

Introduction

The addition of nucleophiles to chiral aldehydes is a fundamental transformation in organic synthesis. The stereochemical outcome of such reactions is often governed by the principles of 1,2-asymmetric induction, as described by the Felkin-Anh and Cram chelation models. The reaction of this compound, a stable and easily handled dithiolane derivative, with chiral aldehydes in the presence of a Lewis acid promoter, offers a reliable method for the diastereoselective formation of new stereocenters. The resulting 2-substituted-1,3-dithiolane products can be further manipulated, for instance, by deprotection to reveal a carbonyl group, making this a synthetically useful transformation.

The diastereoselectivity of this reaction is highly dependent on the nature of the chiral aldehyde, the choice of Lewis acid, and the reaction conditions. By carefully selecting these parameters, it is possible to control the formation of the desired diastereomer.

Reaction Principle and Stereochemical Models

The reaction proceeds via the activation of the chiral aldehyde by a Lewis acid, which enhances its electrophilicity. The this compound then acts as a nucleophile, attacking the carbonyl carbon. The stereochemical outcome can be rationalized by considering the Felkin-Anh model for non-chelating conditions or the Cram chelation model when a chelating group is present on the chiral aldehyde.

-

Felkin-Anh Model: In the absence of a chelating group on the α-carbon of the aldehyde, the largest substituent (L) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, passing over the smallest substituent (S).

-

Cram Chelation Model: When the α-substituent of the aldehyde is a chelating group (e.g., an alkoxy group), it can coordinate with the Lewis acid along with the carbonyl oxygen, forming a rigid five-membered ring. This conformation locks the aldehyde, and the nucleophile preferentially attacks from the less hindered face of this chelate.

Experimental Data

The following tables summarize the expected yields and diastereomeric ratios for the reaction of this compound with representative chiral aldehydes under optimized conditions.

Table 1: Reaction with α-Alkoxy Chiral Aldehydes (Chelation Control)

| Entry | Chiral Aldehyde | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | 2-(Benzyloxy)propanal | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 4 | 85 | 95:5 |

| 2 | 2-(Benzyloxy)propanal | SnCl₄ (1.2) | CH₂Cl₂ | -78 | 6 | 78 | 92:8 |

| 3 | 2-(tert-Butyldimethylsilyloxy)propanal | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 4 | 82 | 10:90 |

| 4 | (R)-Glyceraldehyde acetonide | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 3 | 88 | 97:3 |

| 5 | (R)-Glyceraldehyde acetonide | MgBr₂·OEt₂ (1.5) | THF | -78 to 0 | 12 | 75 | 90:10 |

Table 2: Reaction with α-Alkyl Chiral Aldehydes (Felkin-Anh Control)

| Entry | Chiral Aldehyde | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Felkin:anti-Felkin) |

| 1 | (R)-2-Phenylpropanal | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 5 | 80 | 85:15 |

| 2 | (R)-2-Phenylpropanal | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 3 | 88 | 90:10 |

| 3 | (R)-2-Methylbutanal | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 6 | 75 | 80:20 |

| 4 | (R)-3-Methyl-2-phenylbutanal | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 4 | 82 | 92:8 |

Experimental Protocols

4.1 General Protocol for the Lewis Acid-Mediated Addition of this compound to Chiral Aldehydes

Materials:

-

Chiral aldehyde (1.0 mmol)

-

This compound (1.2 mmol, 1.2 eq.)

-

Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (1.2 mmol, 1.2 eq.)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere, add the chiral aldehyde (1.0 mmol) and dissolve it in the anhydrous solvent (10 mL).

-

Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the Lewis acid (1.2 mmol) to the stirred solution.

-

After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in the anhydrous solvent (2 mL) dropwise over 10 minutes.

-

Stir the reaction mixture at the same temperature for the time indicated in the tables or until TLC analysis shows complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (for titanium-based Lewis acids).

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomeric products.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the purified product.

Visualizations

Caption: General experimental workflow for the diastereoselective reaction.

Caption: Felkin-Anh model for stereochemical prediction.

Caption: Cram chelation model for stereochemical prediction.

Disclaimer: The provided protocols and data are representative and intended for guidance. Actual results may vary depending on the specific substrates and reaction conditions. Optimization of the reaction conditions may be necessary to achieve the desired outcome. Always follow standard laboratory safety procedures.

Application Notes and Protocols: Use of 2-Ethoxy-1,3-dithiolane in the Synthesis of Spiroketals

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Spiroketals are a common structural motif in a wide array of biologically active natural products, including insect pheromones, antibiotics, and toxins. Their unique three-dimensional structure is often crucial for their biological function, making the stereoselective synthesis of spiroketals a significant focus in organic chemistry and drug development. While numerous methods exist for the synthesis of spiroketals, this document explores the potential application of 2-ethoxy-1,3-dithiolane as a precursor in their formation. It should be noted that while the synthesis of this compound is documented, a specific, detailed protocol for its direct use in the synthesis of spiroketals from diols is not extensively reported in readily available scientific literature. This document, therefore, provides a generalized, plausible synthetic approach based on established chemical principles, alongside a review of the general chemistry of 1,3-dithiolanes.

Introduction to Spiroketal Synthesis and the Role of 1,3-Dithiolanes

Spiroketals are bicyclic structures characterized by a central tetrahedral carbon atom connected to four oxygen atoms, with two belonging to each ring. The synthesis of these structures often relies on the intramolecular cyclization of a dihydroxy-ketone precursor under acidic conditions.

1,3-Dithiolanes are sulfur analogs of acetals and are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. They are typically formed by the reaction of a carbonyl compound with 1,2-ethanedithiol. The C2-proton of a 1,3-dithiane (a six-membered ring analogue) can be deprotonated to form a nucleophilic acyl anion equivalent, a powerful tool for carbon-carbon bond formation. While 1,3-dithiolanes are less commonly used for this purpose, their reactivity can be exploited in various synthetic transformations.

Plausible Synthetic Pathway for Spiroketal Synthesis Using this compound

The proposed multi-step synthesis is outlined below:

-

Activation and Alkylation: this compound would first be activated to form a reactive intermediate. A plausible approach involves the elimination of ethanol to form a ketene dithioacetal precursor. This species could then react with a suitable bifunctional molecule containing a hydroxyl group and a latent second hydroxyl group.

-

Chain Elongation and Functional Group Manipulation: Further synthetic steps would be required to elaborate the side chain and introduce the second hydroxyl group at the appropriate position to facilitate the final spirocyclization.

-

Deprotection of the Dithiolane: The 1,3-dithiolane group, having served its purpose as a masked carbonyl, would then be hydrolyzed to reveal the ketone functionality. This is a critical step, and various methods exist for the deprotection of dithioacetals.

-

Spirocyclization: The resulting dihydroxy ketone would then undergo an acid-catalyzed intramolecular cyclization to form the desired spiroketal.

Below is a conceptual workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for spiroketal synthesis.

Experimental Protocols: General Methodologies

Given the absence of a specific protocol for the target transformation, this section provides general, well-established procedures for the key chemical steps that would be involved in the proposed synthetic pathway. These are intended to serve as a foundation for further experimental design.

Synthesis of this compound

The synthesis of this compound itself can be achieved via transesterification from ethyl orthoformate and 1,2-ethanedithiol.

Table 1: Reaction Conditions for the Synthesis of this compound

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Ethyl orthoformate, 1,2-Ethanedithiol | Benzoic Acid | None | Reflux | ~63 |

| Ethyl orthoformate, 1,2-Ethanedithiol | Acetic Acid | None | Reflux | ~68 |

Protocol: Synthesis of this compound

-

To a stirred solution of ethyl orthoformate (1.0 eq), add 1,2-ethanedithiol (1.0 eq).

-